A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine
A Technical Guide to the Structure and Applications of N-Methyl-DL-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-DL-alanine (H-N-Me-DL-Ala-OH) is a non-proteinogenic α-amino acid derivative of alanine, characterized by the substitution of a methyl group on the nitrogen atom of the amino group.[1][2] This seemingly subtle modification imparts unique physicochemical properties that distinguish it from its parent amino acid, leading to diverse applications in peptide chemistry, neuroscience, and pharmaceutical development.[1][3] Its ability to influence peptide conformation, enhance metabolic stability, and potentially modulate neurotransmitter systems makes it a molecule of significant interest for researchers.[4][5] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological significance of N-Methyl-DL-alanine.
Molecular Structure and Properties
N-Methyl-DL-alanine is a chiral molecule existing as a racemic mixture of N-methyl-D-alanine and N-methyl-L-alanine. The presence of the N-methyl group introduces steric hindrance that can influence peptide bond formation and the resulting peptide's secondary structure.[6]
Chemical Identifiers:
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IUPAC Name: 2-(methylamino)propanoic acid[3]
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Synonyms: H-N-Me-DL-Ala-OH, N-Me-DL-Ala-OH, (±)-2-(Methylamino)propanoic acid[1]
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CAS Number: 600-21-5[3]
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Molecular Formula: C₄H₉NO₂[3]
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SMILES: CC(C(=O)O)NC
Physicochemical Data
A summary of the key physicochemical properties of N-Methyl-DL-alanine is presented in the table below. These parameters are crucial for its application in experimental settings, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Weight | 103.12 g/mol | [1][2][3] |
| Monoisotopic Mass | 103.063328530 Da | [2][3] |
| Melting Point | 209-299 °C (range from various sources) | [7] |
| Solubility | Good solubility in water (~50 g/100mL) | [7] |
| Appearance | White to off-white crystalline powder | [1] |
Experimental Protocols
The synthesis of N-Methyl-DL-alanine and its incorporation into peptides requires specific methodologies to overcome the challenges posed by the N-methyl group.
Protocol 1: Synthesis of N-Methyl-DL-alanine via Reaction with α-Bromopropionic Acid
This method provides a classical approach to the synthesis of N-Methyl-DL-alanine.
Materials:
-
α-Bromopropionic acid
-
Concentrated aqueous methylamine (B109427) solution
-
Methyl alcohol
-
Ether
-
Standard laboratory glassware
Procedure:
-
Slowly add α-bromopropionic acid to a cold (1–4 °C) concentrated aqueous solution of methylamine with stirring.[8]
-
Allow the mixture to stand at room temperature for a minimum of four days.[8]
-
Concentrate the solution under reduced pressure to a smaller volume.
-
Filter the solution and concentrate it further.
-
Cool the solution to room temperature and add methyl alcohol to precipitate the product.[8]
-
Chill the mixture overnight in a refrigerator (0–4 °C).
-
Filter the crystals with suction and wash with methyl alcohol and then ether.[8]
-
For further purification, the crude product can be recrystallized from a water/methyl alcohol mixture.[8]
Protocol 2: Solution-Phase Peptide Synthesis Incorporating N-Methyl-L-alanine
Incorporating N-methylated amino acids into peptides presents challenges due to the steric hindrance of the N-methyl group, which reduces the nucleophilicity of the secondary amine.[6] This protocol outlines a method using a potent coupling reagent.
Materials:
-
Fmoc-L-alanine
-
N-Methyl-L-alanine methyl ester hydrochloride
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O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard peptide synthesis glassware and purification equipment (TLC, HPLC)
Procedure:
-
Neutralization of N-Methyl-L-alanine methyl ester: Dissolve N-Methyl-L-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature.[6]
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Activation of Fmoc-L-alanine: In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature for pre-activation.[6]
-
Coupling Reaction: Add the activated Fmoc-L-alanine solution to the neutralized N-Methyl-L-alanine methyl ester solution. Stir the reaction mixture at room temperature.[6]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[6]
-
Work-up and Purification: Once the reaction is complete, proceed with standard work-up procedures to remove excess reagents and by-products. The resulting dipeptide can be purified by chromatography.
Signaling Pathways and Biological Relevance
N-methylated amino acids are of growing interest in neuroscience due to their structural similarity to endogenous neurotransmitters.[4] While specific signaling pathways for N-Methyl-DL-alanine are not yet fully elucidated, research suggests potential interactions with the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors.[4][9] The N-methyl group is a key feature of the NMDA receptor agonist, N-methyl-D-aspartic acid.[10]
The diagram below illustrates a hypothetical workflow for investigating the neuroactive potential of N-Methyl-DL-alanine, focusing on its potential interaction with NMDA receptors.
Conclusion
N-Methyl-DL-alanine is a versatile molecule with significant potential in various scientific disciplines. Its unique structural properties, conferred by the N-methyl group, make it a valuable tool for modifying peptides to enhance their therapeutic properties.[5] Furthermore, its potential to interact with neuronal receptors opens up avenues for research in neuroscience and the development of novel therapeutics for neurological disorders.[1] The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this intriguing amino acid derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl-DL-Alanine | C4H9NO2 | CID 4377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-methylalanine [chembk.com]
- 8. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]
